![molecular formula C18H19N7O B2887827 7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one CAS No. 2262386-11-6](/img/structure/B2887827.png)
7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been the subject of extensive research, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.
Mechanism of Action
The mechanism of action of 7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cancer cells. This compound has been shown to inhibit the activity of several enzymes and proteins involved in cancer cell growth and survival, including AKT, mTOR, and STAT3. It has also been shown to induce DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation and oxidative stress. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one in lab experiments is its potent anti-tumor activity. This compound has been shown to be effective against a range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one. One area of interest is in the development of novel analogs of this compound with improved solubility and bioavailability. Another area of research is in the identification of the specific signaling pathways and targets that are affected by this compound, which could lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential uses of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular disease.
Synthesis Methods
The synthesis of 7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one involves several steps, including the reaction of 3-amino-1,2,4-triazole with benzyl bromide to produce 3-benzyl-1,2,4-triazole. This intermediate is then reacted with 2-chloroacetyl-1,7-diazaspiro[3.5]nonane to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, and it has been shown to be a reliable and reproducible method.
Scientific Research Applications
7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a range of diseases.
properties
IUPAC Name |
7-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-14-10-18(21-14)6-8-24(9-7-18)16-15-17(20-12-19-16)25(23-22-15)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIJDBFTOFWNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.